(S)-3-Boc-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide (S)-3-Boc-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16482000
InChI: InChI=1S/C14H18ClNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-5-4-6-11(15)7-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1
SMILES:
Molecular Formula: C14H18ClNO5S
Molecular Weight: 347.8 g/mol

(S)-3-Boc-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide

CAS No.:

Cat. No.: VC16482000

Molecular Formula: C14H18ClNO5S

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Boc-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide -

Specification

Molecular Formula C14H18ClNO5S
Molecular Weight 347.8 g/mol
IUPAC Name tert-butyl (4S)-4-[(3-chlorophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate
Standard InChI InChI=1S/C14H18ClNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-5-4-6-11(15)7-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1
Standard InChI Key CNYWLQMPLWELSQ-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC(=CC=C2)Cl
Canonical SMILES CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₄H₁₈ClNO₅S, with a molecular weight of 347.81 g/mol . Its IUPAC name, tert-butyl (S)-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, reflects the following structural components:

  • A 1,2,3-oxathiazolidine ring (a five-membered heterocycle containing oxygen, sulfur, and nitrogen).

  • A 2,2-dioxide group, indicating two sulfonyl oxygen atoms.

  • A Boc (tert-butoxycarbonyl) protecting group at the N3 position.

  • A (3-chlorobenzyl) substituent at the C4 position.

  • (S)-configuration at the C3 stereocenter, critical for enantioselective applications .

The stereochemistry is preserved through the Boc group, which stabilizes the nitrogen center and prevents racemization during synthetic steps .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1105712-08-0
Molecular FormulaC₁₄H₁₈ClNO₅S
Molecular Weight347.81 g/mol
Purity95%
Smiles NotationClC1=CC(C[C@@H]2N(C(OC(C)(C)C)=O)S(OC2)(=O)=O)=CC=C1

Synthesis and Stereochemical Control

Synthetic Routes

The compound is typically synthesized through a multi-step sequence:

  • Formation of the Oxathiazolidine Ring:

    • Cyclization of a β-amino alcohol precursor with thionyl chloride (SOCl₂), followed by oxidation with sodium metaperiodate (NaIO₄) and ruthenium(IV) oxide (RuO₂) to introduce the sulfone group .

    • Example reaction:

      β-amino alcohol+SOCl2cyclic sulfamidate intermediateNaIO4/RuO21,2,3-oxathiazolidine 2,2-dioxide\text{β-amino alcohol} + \text{SOCl}_2 \rightarrow \text{cyclic sulfamidate intermediate} \xrightarrow{\text{NaIO}_4/\text{RuO}_2} \text{1,2,3-oxathiazolidine 2,2-dioxide}
  • Boc Protection:

    • The nitrogen atom is protected using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions (e.g., DMAP or triethylamine) to yield the Boc-protected derivative .

  • Chlorobenzyl Introduction:

    • A 3-chlorobenzyl group is introduced via alkylation or nucleophilic substitution at the C4 position, often employing a palladium-catalyzed coupling reaction for stereochemical fidelity .

Enantioselective Synthesis

The (S)-configuration is achieved using chiral catalysts or enantiomerically pure starting materials. For example, rhodium-catalyzed transfer hydrogenation has been employed to synthesize related cyclic sulfamidates with >99% enantiomeric excess (ee) . This method could be adapted for the target compound by selecting appropriate chiral ligands.

Applications in Organic Synthesis

Chiral Amine Synthesis

The compound serves as a precursor to chiral amines through ring-opening reactions:

  • Nucleophilic Attack: Treatment with Grignard reagents or organozinc compounds cleaves the oxathiazolidine ring, yielding β-amino alcohols with retained stereochemistry .

  • Fluorination: Reaction with Selectfluor® introduces fluorine at C4, producing fluorinated amines for medicinal chemistry.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsProductApplication
Ring-openingRMgX (Grignard)Chiral β-amino alcoholDrug intermediates
FluorinationSelectfluor®, K₂CO₃(S)-4-Fluoro-3-chlorobenzyl amineAnticonvulsant candidates
Cross-couplingPd(PPh₃)₄, aryl boronic acidsBiaryl-substituted aminesKinase inhibitors

Pharmaceutical Relevance

  • Kappa-Opioid Receptor Agonists: Analogous cyclic sulfamidates have been used to synthesize CJ-15,161, a kappa-agonist with analgesic properties .

  • Anticancer Agents: Derivatives with organophosphorus moieties show preliminary activity against cancer cell lines, though further optimization is needed.

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: The Boc group enhances thermal stability, with decomposition observed above 200°C .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic Boc and chlorobenzyl groups .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.3–7.1 (m, 4H, aromatic), 4.5–4.3 (m, 1H, CH–N), 3.8–3.6 (m, 2H, CH₂–S), 1.4 (s, 9H, Boc) .

  • IR (KBr): 1745 cm⁻¹ (C=O, Boc), 1340–1160 cm⁻¹ (S=O) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator